2,5-Dibromo-4-methylimidazole

Descripción general

Descripción

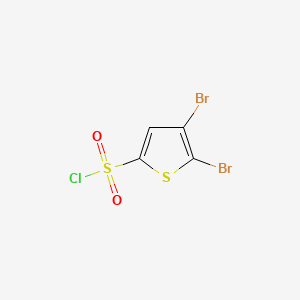

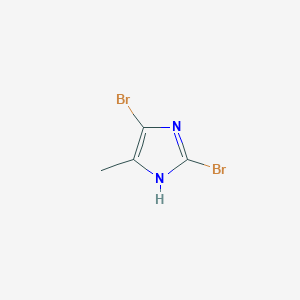

2,5-Dibromo-4-methylimidazole (2,5-Dibromo-4-MI) is an organic compound with the molecular formula C3H3Br2N2 that is used in various scientific research applications. It is a colorless solid that is soluble in water, ethanol, and methanol. 2,5-Dibromo-4-MI is a versatile compound with a wide range of applications in the fields of biochemistry, physiology, and drug development.

Aplicaciones Científicas De Investigación

Carcinogenicity and Food Safety

Formation in Maillard Reaction : 4(5)-Methylimidazole, a compound related to 2,5-Dibromo-4-methylimidazole, forms in Maillard reaction systems like D-glucose/NH(3) and is present in foods and beverages, raising concerns due to its carcinogenicity (Moon & Shibamoto, 2011).

Anticarcinogenic and Antioxidant Effects : Investigations into 4-methylimidazole show it may have anticancer and antioxidant effects, as well as necrotic effects on mouse cells, indicating its potential in pharmaceutical applications (Tazehkand et al., 2017).

Detection in Beverages : Methods for detecting methylimidazoles, including 4-methylimidazole, in beverages highlight the importance of monitoring these compounds for food safety (Xian‐bing Xu et al., 2015).

Toxicology and Health Risk Assessment

Mutagenicity and Carcinogenicity Potential : In silico studies on 4-methylimidazole and its metabolites assess mutagenicity and carcinogenicity, contributing to understanding its health risks (Howard & Choksi, 2020).

Genotoxic Potential Assessment : Assessments of 4-methylimidazole's genotoxic potential, particularly in relation to lung tumors in mice, are crucial for evaluating its safety in food products (Brusick et al., 2020).

Analysis in Food Matrices : Advanced analytical methods for determining 4(5)-methylimidazole in food matrices, like liquid and gas chromatography, underscore its significance in food safety and regulatory compliance (Revelou et al., 2021).

Pharmaceutical and Chemical Synthesis Applications

Antiparasitic and Antibacterial Activities : Synthesis of 2,4-disubstituted 5-nitroimidazoles, closely related to this compound, demonstrates their potential in developing antiparasitic and antibacterial agents (Mathias et al., 2017).

Apoptosis-Inducing Properties in Cancer Research : Ruthenium methylimidazole complex studies reveal its potential in cancer research due to its ability to induce apoptosis and cell cycle arrest in cancer cells (Chen et al., 2016).

Metabolic Studies in Animal Models : Research on the metabolism of 4-methylimidazole in rats and mice provides insights into its pharmacokinetics and potential impact on human health (Fennell et al., 2019).

Mecanismo De Acción

Target of Action

Imidazoles, the class of compounds to which it belongs, are key components in a variety of functional molecules used in diverse applications .

Mode of Action

Imidazoles generally interact with their targets through the formation of bonds during the synthesis of the imidazole ring .

Action Environment

Safety data sheets suggest avoiding dust formation and ensuring adequate ventilation when handling this compound .

Propiedades

IUPAC Name |

2,4-dibromo-5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2/c1-2-3(5)8-4(6)7-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHYUTSGEJYTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347074 | |

| Record name | 2,5-Dibromo-4-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219814-29-6 | |

| Record name | 2,5-Dibromo-4-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1297861.png)